Basic Physicochemical Properties Differentiate 865286-22-2 from Common Scaffold Analogs
The compound exhibits computed physicochemical properties that differentiate it from other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides [1]. It has a molecular weight of 329.74 g/mol, XLogP3 of 3.2, 5 hydrogen bond acceptors, and 1 hydrogen bond donor. In contrast, the potent anti-C. difficile lead HSGN-218 (CAS 2519410-44-5) has a molecular weight of ~448 g/mol and contains a trifluoromethylthio group, making it significantly more lipophilic and structurally distinct [2]. These differences in lipophilicity and hydrogen bonding capacity can profoundly impact solubility, permeability, and target engagement.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 329.74 g/mol, XLogP3 3.2, HBA 5, HBD 1 |
| Comparator Or Baseline | HSGN-218: MW ~448 g/mol, contains SCF3 (no XLogP3 reported but qualitatively more lipophilic) |
| Quantified Difference | Delta MW ≈ 118 g/mol; lipophilicity difference is qualitative but substantial due to SCF3 vs. OCH3 substitution |
| Conditions | Computed properties from PubChem and patent literature |
Why This Matters
Physicochemical divergence of this magnitude indicates distinct ADME/PK profiles, meaning 865286-22-2 will not behave as a drop-in replacement for HSGN-218 or other analogs in biological assays.
- [1] PubChem Compound Summary for CID 4295092. National Center for Biotechnology Information, 2025. View Source
- [2] HSGN-218 compound entry. Synapse/Zhihuiya Patent Database, 2025. CAS 2519410-44-5, Molecular Formula C16H8Cl2F3N3O2S. View Source
